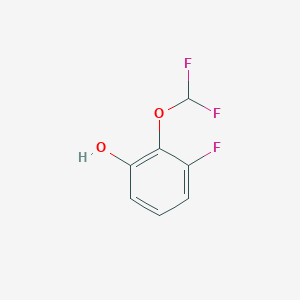

2-(Difluoromethoxy)-3-fluorophenol

Description

2-(Difluoromethoxy)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenol backbone substituted with a difluoromethoxy (–OCF₂H) group at the 2-position and a fluorine atom at the 3-position. For instance, related compounds with difluoromethoxy groups have been synthesized for use in drug candidates, such as tetrahydrofuran carboxamide derivatives .

Properties

Molecular Formula |

C7H5F3O2 |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

2-(difluoromethoxy)-3-fluorophenol |

InChI |

InChI=1S/C7H5F3O2/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7,11H |

InChI Key |

MPDIGHDIMLKWGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethoxy)-3-fluorophenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Employed in the development of fluorescent probes for detecting biomolecules

Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Fluorophenol (CAS 367-12-4)

- Structure: Phenol with a single fluorine substituent at the 2-position.

- Properties: Lacks the difluoromethoxy group, resulting in lower molecular weight (128.11 g/mol) and reduced steric/electronic effects compared to 2-(Difluoromethoxy)-3-fluorophenol.

- Applications : Primarily used as a precursor in organic synthesis .

2-(Difluoromethoxy)benzaldehyde

- Structure : Benzaldehyde with a difluoromethoxy group at the 2-position.

- Properties: The aldehyde functional group enhances electrophilicity, making it reactive in condensation reactions (e.g., Knoevenagel synthesis) compared to the phenolic hydroxyl group in this compound .

5-(Difluoromethoxy)-1H-benzimidazole Derivatives

Physicochemical and Reactivity Trends

- Electron-Withdrawing Effects: The difluoromethoxy group in this compound increases acidity (lower pKa) compared to non-fluorinated methoxy analogs due to the electron-withdrawing nature of fluorine .

- Thermal Stability : Fluorinated methoxy groups exhibit higher stability under reflux conditions compared to chloro- or bromo-methoxy derivatives, as demonstrated in synthesis protocols for related compounds .

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Synthetic Feasibility : The difluoromethoxy group can be introduced via nucleophilic substitution or fluorination reactions, as seen in the synthesis of benzothiophene derivatives .

- Data Gaps: Direct experimental data (e.g., melting point, solubility) for this compound is scarce, necessitating extrapolation from structural analogs.

- Biological Advantages: Fluorination at the 3-position may enhance membrane permeability and target binding in drug candidates, as observed in related fluorophenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.